

A Comprehensive Technical Guide to 2-Chloro-3-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzoic acid

Cat. No.: B1590727

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-3-hydroxybenzoic acid**, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

The nomenclature and molecular identifiers for **2-Chloro-3-hydroxybenzoic acid** are crucial for accurate documentation and research.

IUPAC Name: **2-chloro-3-hydroxybenzoic acid**[\[1\]](#)

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

- **2-CHLORO-3-HYDROXYBENZOIC ACID**[\[1\]](#)
- Benzoic acid, 2-chloro-3-hydroxy-[\[1\]](#)
- 3-Hydroxy-2-chlorobenzoic acid

Molecular Formula: $C_7H_5ClO_3$ [\[1\]](#)

CAS Number: 51786-10-8[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloro-3-hydroxybenzoic acid** is presented in the table below. These properties are essential for designing experimental conditions and understanding the compound's behavior in various systems.

Property	Value	Source
Molecular Weight	172.56 g/mol	[1]
Melting Point	156.5-157.5 °C	
Boiling Point (Predicted)	333.1 ± 27.0 °C	
Density (Predicted)	1.536 ± 0.06 g/cm ³	
pKa (Predicted)	2.84 ± 0.25	
XLogP3	1.6	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chloro-3-hydroxybenzoic acid** are provided in this section.

Synthesis of 2-Chloro-3-hydroxybenzoic Acid

A common method for the synthesis of **2-Chloro-3-hydroxybenzoic acid** involves the chlorination of 3-hydroxybenzoic acid.[2]

Materials:

- 3-hydroxybenzoic acid
- Methanol

- Chlorine gas
- Nitrogen gas
- Water
- Benzene
- Acetone

Procedure:

- Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.
- Cool the solution to below -60 °C under a nitrogen atmosphere.
- Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution. Maintain the temperature below -60 °C throughout the addition, which should take approximately 30 minutes.
- After the addition is complete, flush the reaction mixture with nitrogen gas to remove any excess chlorine.
- Allow the reaction mixture to warm to room temperature.
- Dilute the mixture with 100 mL of water.
- The crude product can be isolated by recrystallization.
- For further purification, recrystallize the solid from 50 mL of water, followed by a second recrystallization from 130 mL of benzene containing 10 mL of acetone to yield the pure **2-Chloro-3-hydroxybenzoic acid** as a white solid.[2]

Analytical Characterization

Accurate characterization of **2-Chloro-3-hydroxybenzoic acid** is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear

Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of **2-Chloro-3-hydroxybenzoic acid** and its isomers.[3][4][5]

Instrumentation:

- HPLC system with a UV detector
- C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)[3]

Mobile Phase:

- Mobile Phase A: Water with 0.1% formic acid or acetic acid
- Mobile Phase B: Acetonitrile or Methanol

General Gradient Method: A typical gradient can be optimized as follows:

- Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a period of 20-30 minutes.[3]
- A common flow rate is 1.0 mL/min.[3]
- Detection is typically performed at a wavelength of 254 nm.[3]

Sample Preparation:

- Dissolve the sample in the initial mobile phase composition or a compatible solvent.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or 500 MHz)[6]

Sample Preparation:

- Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

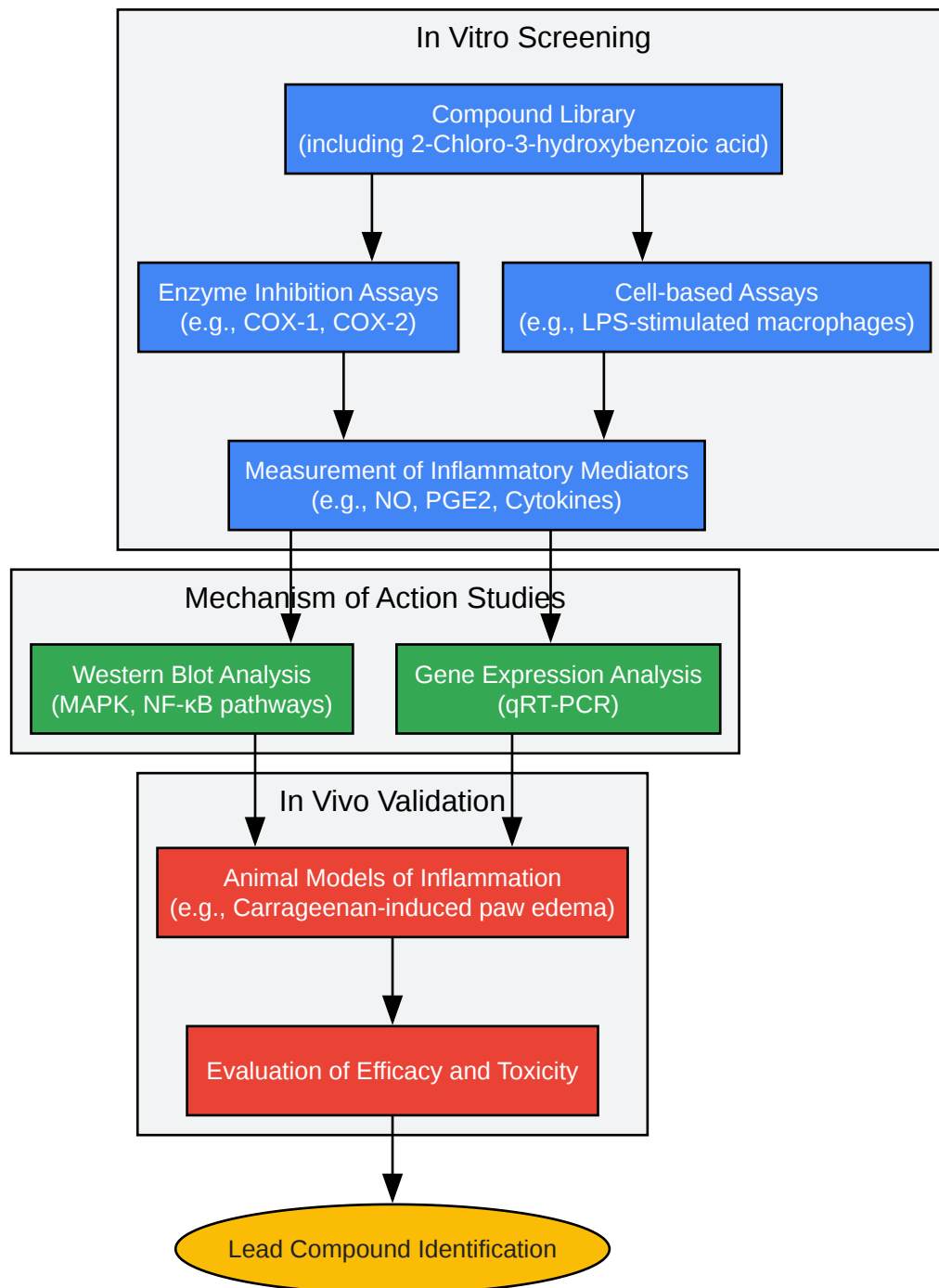
- Acquire ¹H NMR and ¹³C NMR spectra.
- Chemical shifts are reported in parts per million (ppm) relative to TMS.[6]

Biological Activity and Signaling Pathways

While extensive biological data for **2-Chloro-3-hydroxybenzoic acid** is not readily available in the public domain, hydroxybenzoic acid derivatives, in general, are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties.[7][8][9] For instance, some salicylic acid derivatives have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[10] A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been demonstrated to have anti-inflammatory effects in microglial cells by downregulating the MAPKs and NF-κB signaling pathways.[11]

Given the structural similarity to other anti-inflammatory benzoic acid derivatives, a hypothetical workflow for screening and characterizing the anti-inflammatory potential of **2-Chloro-3-hydroxybenzoic acid** is presented below.

General Workflow for Anti-inflammatory Drug Discovery



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Caption: A logical workflow for the screening and validation of a potential anti-inflammatory compound.

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